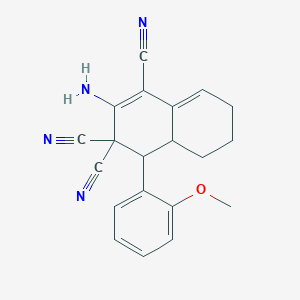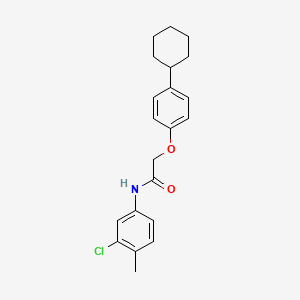![molecular formula C21H16Cl2N4O5S B11542182 N-({N'-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11542182.png)
N-({N'-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, nitrophenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the hydrazone: The reaction between 2,6-dichlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Coupling with benzenesulfonyl chloride: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Introduction of the nitrophenyl group: The final step involves the reaction of the sulfonamide intermediate with 4-nitrobenzyl chloride under basic conditions to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The pathways involved could include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide
- N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide
Uniqueness
N-({N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of both nitrophenyl and dichlorophenyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16Cl2N4O5S |
|---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H16Cl2N4O5S/c22-19-7-4-8-20(23)18(19)13-24-25-21(28)14-26(15-9-11-16(12-10-15)27(29)30)33(31,32)17-5-2-1-3-6-17/h1-13H,14H2,(H,25,28)/b24-13+ |
InChI Key |
DTRQYKVCQGFAOW-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542102.png)

![1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11542110.png)
![1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B11542116.png)

![N-[(E)-(2-methoxyphenyl)methylidene]-5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B11542125.png)
![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide](/img/structure/B11542138.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542145.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11542146.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate](/img/structure/B11542148.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542160.png)
![5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11542169.png)
